molecular formula C18H21F2NO4 B12990854 O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

Cat. No.: B12990854
M. Wt: 353.4 g/mol
InChI Key: UYTDNJCFAGYWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O6-Benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate is a spirocyclic compound featuring a unique 6-azaspiro[3.4]octane core with two fluorine atoms at the 2,2-positions and ester groups (benzyl and ethyl) at the 6- and 7-positions, respectively. This compound is hypothesized to serve as a pharmaceutical intermediate or a building block for complex organic syntheses, leveraging the spirocyclic framework for conformational rigidity and metabolic stability .

Properties

Molecular Formula

C18H21F2NO4

Molecular Weight

353.4 g/mol

IUPAC Name

6-O-benzyl 7-O-ethyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

InChI

InChI=1S/C18H21F2NO4/c1-2-24-15(22)14-8-17(10-18(19,20)11-17)12-21(14)16(23)25-9-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

UYTDNJCFAGYWSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CC(C2)(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate typically involves the annulation of cyclopentane and four-membered rings. These methods utilize readily available starting materials and conventional chemical transformations. The synthesis can be achieved through three main routes, each involving minimal chromatographic purifications .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxyl

Biological Activity

O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate is a synthetic compound with a complex spirocyclic structure, notable for its potential biological applications. The compound's IUPAC name indicates the presence of a difluorinated azaspiro framework, which may interact with various biological systems, particularly neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C18H21F2NO4
  • Molecular Weight : 353.37 g/mol
  • Structure : The compound features two carboxylate ester groups and a spirocyclic framework that may contribute to its unique biological properties.

Biological Activity Overview

Research suggests that this compound may exhibit various pharmacological effects. Compounds with similar structures often interact with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central nervous system. This interaction could imply potential applications in treating neurological disorders or as modulators in pain management.

Interaction with Receptors

Preliminary studies indicate that this compound may modulate nAChRs, which are implicated in several neurological functions and disorders. The binding affinity of this compound to these receptors is an area of active investigation.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeNotable Features
2,2-Difluoro-6-azaspiro[3.4]octaneAzaspiro compoundLacks ester groups; simpler structure
N-(1-Azabicyclo[2.2.2]octan-3-yl)acetamideBicyclic amineDifferent ring system; used in pain management
1-MethylpiperidinePiperidine derivativeSimpler nitrogen-containing heterocycle; widely used in pharmaceuticals

Case Studies and Research Findings

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane is essential for assessing its viability as a therapeutic agent. Key parameters to consider include:

  • Absorption : High gastrointestinal absorption is expected based on structural characteristics.
  • Blood-Brain Barrier Penetration : The compound's lipophilicity suggests potential permeability across the blood-brain barrier.

Table 2: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
BBB PermeantYes
P-gp SubstrateNo

Scientific Research Applications

Structural Characteristics

The compound is characterized by its complex spirocyclic structure, which includes:

  • Molecular Formula : C18H21F2NO4
  • Molecular Weight : 353.37 g/mol
  • Functional Groups : It contains two carboxylate ester groups that enhance its reactivity and potential pharmacological properties.

The unique spirocyclic framework combined with difluorinated features makes this compound an interesting subject for further investigation in drug development.

Biological Activities

Research indicates that compounds similar to O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate may exhibit various pharmacological effects, particularly through interactions with neurotransmitter systems:

  • Nicotinic Acetylcholine Receptors : Preliminary studies suggest that this compound may modulate these receptors, which are essential for neurotransmission in the central nervous system. This interaction could lead to potential applications in treating neurological disorders or as analgesics in pain management .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, the compound has several promising applications:

  • Neurological Disorders : Due to its interaction with nicotinic receptors, it may serve as a candidate for treating conditions such as Alzheimer's disease or schizophrenia.
  • Pain Management : Its modulatory effects on neurotransmitter systems suggest potential use in developing new analgesics.
  • Drug Development : The unique structural features may allow for the design of novel compounds with improved efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate with its closest structural analogs, focusing on physicochemical properties, synthetic routes, and applications.

Key Structural Analogs

O6-tert-Butyl O7-Methyl 2,2-Difluoro-6-Azaspiro[3.4]octane-6,7-dicarboxylate (CAS 2797494-25-6) Structural Differences: Substitution of benzyl/ethyl esters with tert-butyl/methyl groups. Molecular Weight: 305.32 g/mol (C₁₄H₂₁F₂NO₄) vs. ~351.37 g/mol (estimated for the benzyl/ethyl variant) . Storage Conditions: Requires frozen storage (-20°C) and dry ice transport due to ester group lability . Applications: Marketed as a pharmaceutical intermediate by suppliers like Combi-Blocks and Lab-Chemicals.com .

Compound 9 from Molecules (2013)

  • Structure : 2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide.
  • Key Properties :

  • Water solubility: Tested via HPLC after equilibration in deionized water (50 mg/mL, 25°C) .
  • Stereochemical influence: [α]D²⁰ = -0.2° (c = 1, EtOH), highlighting the role of chirality in solubility and reactivity .

Physicochemical Properties

Property Target Compound (Benzyl/Ethyl) tert-Butyl/Methyl Analog Compound 9 (Molecules 2013)
Molecular Weight ~351.37 g/mol (estimated) 305.32 g/mol 451.49 g/mol
Solubility (Water) Not reported Not reported 50 mg/mL (method: HPLC)
Storage Conditions Likely frozen (inferred) Frozen (-20°C) Room temperature (stable)
Stereochemical Features (7S) configuration Racemic or undefined (7S) configuration
  • Ester Group Influence : Benzyl/ethyl esters may confer higher lipophilicity compared to tert-butyl/methyl, affecting membrane permeability and solubility .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling and storing O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, chemical-resistant lab coat, safety goggles) to avoid skin/eye contact. Avoid dust formation by working in a fume hood with local exhaust ventilation .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidation. Monitor for moisture ingress using humidity indicators .
  • Spill Management : Use spill kits with inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent aerosolization .

Q. What synthetic strategies are recommended for optimizing the yield of this spirocyclic compound?

  • Methodological Answer :

  • Stepwise Esterification : Prioritize selective benzylation of the 6-carboxyl group using benzyl bromide in anhydrous DMF with K₂CO₃ as a base, followed by ethyl esterification of the 7-carboxyl group under mild acidic conditions (e.g., HCl/EtOH) to avoid racemization .
  • Catalyst Screening : Test Pd/C or Pd(OAc)₂ for hydrogenolysis of benzyl groups, optimizing pressure (1–3 atm H₂) and solvent polarity (THF vs. EtOAc) to balance reaction rate and product stability.
  • Yield Tracking : Use LC-MS to quantify intermediates and adjust stoichiometry (e.g., 1.2 equivalents of benzylating agent) .

Q. Which analytical techniques are most effective for confirming the stereochemical purity of the (7S) configuration?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase; compare retention times with enantiomeric standards .
  • Circular Dichroism (CD) : Analyze the compound in MeOH at 220–260 nm; correlate Cotton effects with known (7S) configurations.
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to resolve absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) Refinement : Recalculate frontier molecular orbitals (HOMO/LUMO) using solvent-corrected models (e.g., PCM for DCM) to align with observed nucleophilic reactivity at the azaspiro nitrogen .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values for fluorinated positions to validate predicted transition states .
  • Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between computed and experimental IR/NMR spectra .

Q. What experimental designs are suitable for probing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies :
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via UPLC-PDA at 254 nm .
  • Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures. Conduct isothermal studies at 40°C, 60°C, and 80°C for 1–4 weeks .
  • Degradation Products : Characterize using HR-MS/MS and compare fragmentation patterns with in-silico predictions (e.g., mMass software) .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives targeting enzymatic inhibition?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with:
  • Varied ester groups (e.g., O6-allyl, O7-methyl).
  • Substituent changes at the difluoro position (e.g., -CF₃ vs. -CHF₂) .
  • Enzymatic Assays : Use fluorescence polarization (FP) assays with recombinant enzymes (e.g., kinases or proteases) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) .
  • Data Interpretation : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with inhibitory potency .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvent systems?

  • Methodological Answer :

  • Solvent Polarity Index : Test solubility in a graded series (e.g., hexane → DMSO) and calculate logP values via shake-flask method. Compare with computational predictions (e.g., ACD/Labs) .
  • Crystallization Studies : Perform solvent-mediated polymorph screening to identify metastable forms with higher solubility .
  • Table :
SolventSolubility (mg/mL)logP (Experimental)logP (Predicted)
Hexane0.023.84.1
EtOAc1.52.52.7
DMSO45.0-1.2-0.9

Methodological Resources

  • Experimental Design : Follow protocols from Practical Training in Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416) for rigorous hypothesis testing .
  • Theoretical Framework : Link SAR studies to enzyme kinetic models (e.g., Michaelis-Menten with non-competitive inhibition) to contextualize data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.